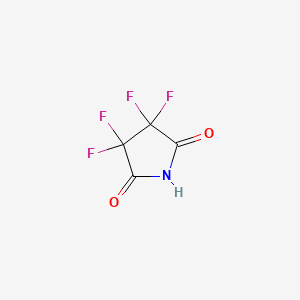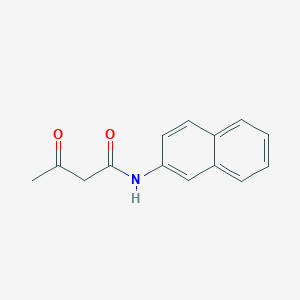
N-(2-Naphthyl)-3-oxobutanamide
Vue d'ensemble
Description
“N-(2-Naphthyl)-3-oxobutanamide” is a compound that likely contains a naphthyl group, a carbonyl group (indicating a ketone or an aldehyde), and an amide group . The naphthyl group is a two-ring aromatic system derived from naphthalene .
Synthesis Analysis
While specific synthesis methods for “N-(2-Naphthyl)-3-oxobutanamide” are not available, compounds with similar structures can be synthesized through various methods. For instance, 2-naphthol, an important starting material, can be used in various organic transformations due to its multiple reactive sites . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Molecular Structure Analysis
The molecular structure of “N-(2-Naphthyl)-3-oxobutanamide” would likely be complex due to the presence of the naphthyl, carbonyl, and amide groups. The naphthyl group is a planar, aromatic system, which can contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of “N-(2-Naphthyl)-3-oxobutanamide” would depend on the specific functional groups present in the molecule. For instance, the carbonyl group is often involved in nucleophilic addition reactions, while the amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Naphthyl)-3-oxobutanamide” would be influenced by its functional groups. For instance, the presence of a naphthyl group could potentially increase the compound’s hydrophobicity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Unusual Compounds : The synthesis of unusual naphtho[2,1-b]furans and novel 1H-benz[e]indolinones via selective intramolecular cyclization of 2-(2-methoxy-1-naphthyl)-3-oxobutanamides has been achieved. These reactions provide moderate to excellent yields and offer insights into the reaction pathway of selective intramolecular cyclization (Cong & Nishino, 2009).
Heterocyclic Synthesis : N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield various pyridine-2(1H)-thiones. This process is used for the facile synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety, showcasing its utility in heterocyclic synthesis (Hussein et al., 2009).
Oxidative Cyclization : Manganese(III)-mediated direct introduction of 3-oxobutanamides into methoxynaphthalenes has been studied, leading to the synthesis of 3-oxobutanamide-substituted methoxynaphthalenes along with small amounts of naphtho[2,1-b]furans and benzo[e]indolinones. This research outlines the optimized reaction conditions and discusses the mechanism for the formation of these products (Cong & Nishino, 2008).
Oxidative Cyclization for Oxindoles Synthesis : The Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides facilitates the synthesis of substituted oxindoles, which are further transformed into 1H-indoles. This process highlights the synthesis and transformation of important heterocycles with potential pharmacological activities (Kikue, Takahashi, & Nishino, 2015).
Catalytic and Synthetic Applications
Rhodium-Catalyzed Conjugate Addition : A study on rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides with arylboronic acids achieved high regio- and enantioselectivity. This research provides a basis for developing novel synthetic routes with the potential for creating diverse chemical structures (Zigterman et al., 2007).
Rh(III)-Catalyzed Oxidative Olefination : The Rh(III)-catalyzed oxidative olefination of N-(1-naphthyl)sulfonamides showcases a novel method for the synthesis of azacycles and olefination products. This process highlights the versatility of naphthyl compounds in synthesizing complex molecular structures (Li et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-naphthalen-2-yl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)8-14(17)15-13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXYYGWOBQVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304483 | |
| Record name | N-(2-Naphthyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Naphthyl)-3-oxobutanamide | |
CAS RN |
42414-19-7 | |
| Record name | MLS000756355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Naphthyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



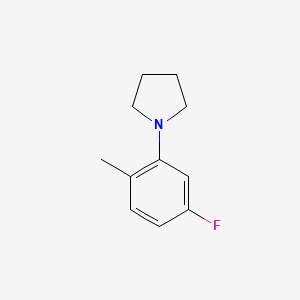
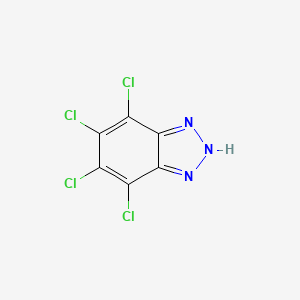
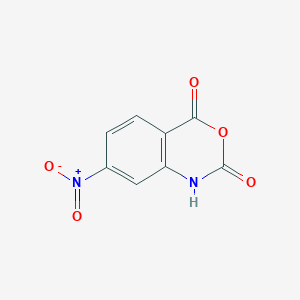
![Diethyl 2-[(2,5-dichloroanilino)methylene]malonate](/img/structure/B1346433.png)
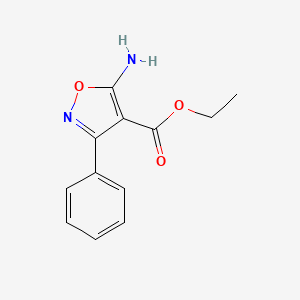
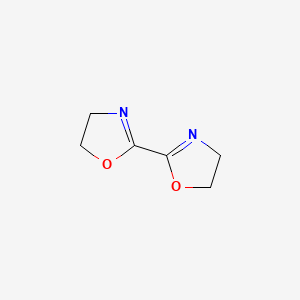
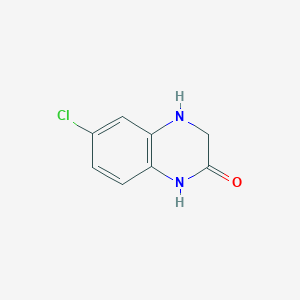
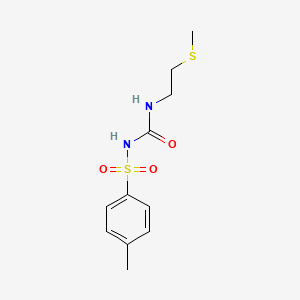
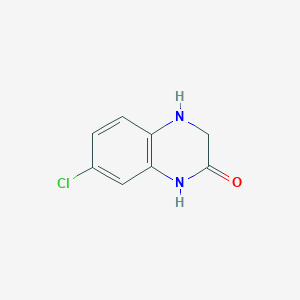
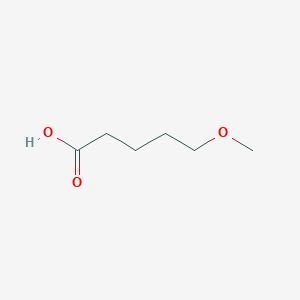
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
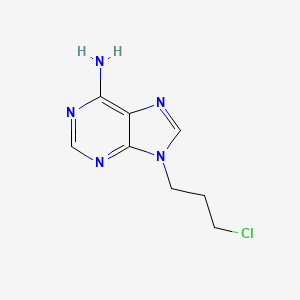
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
